6-Chloro-2,3-dimethylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. globalresearchonline.net This nitrogen atom imparts unique properties to the pyridine ring, making its derivatives a cornerstone in various fields of chemical research. nih.govjchemrev.com Pyridine and its derivatives are prevalent in nature, found in many alkaloids, vitamins, and coenzymes. nih.gov

In the realm of medicinal chemistry, pyridine scaffolds are of paramount importance, with over 7,000 existing drug molecules incorporating this structural motif. jchemrev.comnih.gov Their significance stems from their ability to serve as pharmacophores, influencing the pharmacological activity of a molecule. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity and water solubility, which are desirable properties in drug design. nih.govjchemrev.com Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.netontosight.ai

Beyond pharmaceuticals, pyridine derivatives are crucial in organic synthesis, serving as versatile reagents and solvents. globalresearchonline.net They are also utilized in the development of functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The ease with which the pyridine ring can be functionalized allows for the creation of a diverse range of compounds with tailored properties. nih.gov

Significance of Halogenated Pyridine Scaffolds in Organic Synthesis

Halogenated pyridines are a class of pyridine derivatives that have a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the pyridine ring. These compounds are particularly valuable as starting materials in a multitude of organic synthesis reactions. eurekalert.orgkubikat.org The presence of a halogen atom provides a reactive handle for further chemical transformations, most notably through nucleophilic substitution and cross-coupling reactions. eurekalert.orgkubikat.org

The synthetic utility of halogenated pyridines is especially pronounced in the construction of complex heterocyclic and macrocyclic compounds. eurekalert.orgkubikat.org Due to the challenges associated with the direct synthesis of highly substituted pyridine derivatives from the parent pyridine molecule, perhalopyridines (pyridines where all hydrogen atoms are replaced by halogens) have gained special importance as versatile precursors. eurekalert.orgkubikat.orgbenthambooks.com

In medicinal chemistry, the introduction of a halogen atom can significantly modulate the biological activity of a pyridine-containing molecule. rsc.org Halogenated heteroaromatic compounds are fundamental building blocks for the synthesis of intricate natural products and pharmaceutical drugs. rsc.org

Contextualizing 6-Chloro-2,3-dimethylpyridine within Pyridine Chemistry

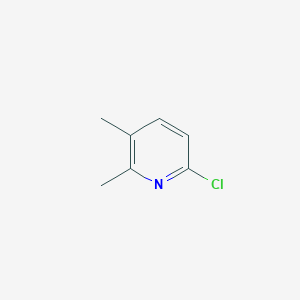

This compound is a specific halogenated pyridine derivative with the molecular formula C₇H₈ClN. It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and two methyl groups at the 2- and 3-positions. This distinct substitution pattern confers unique reactivity and properties to the molecule, setting it apart from other chlorinated pyridine isomers.

The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The methyl groups, on the other hand, can be oxidized to form aldehydes or carboxylic acids. Furthermore, this compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Historical Development and Early Research on Chlorinated Pyridines

The history of pyridine itself dates back to 1846, when it was first isolated from picoline. nih.gov The structure of pyridine was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871. nih.govwikipedia.org The first synthesis of a pyridine-based compound was achieved by William Ramsay in 1876. globalresearchonline.netnih.gov

The development of methods for chlorinating pyridine and its derivatives has been an area of significant research. google.com Early methods for preparing chlorinated pyridines involved the chlorination of pyridine or its derivatives using molecular chlorine (Cl₂). google.com These reactions were often conducted in the vapor phase at high temperatures (above 250°C), which could lead to poor selectivity and the formation of undesirable byproducts like tars. google.com

Over time, more refined and selective chlorination techniques have been developed. Research has explored various chlorinating agents and reaction conditions to improve yields and control the position of chlorination on the pyridine ring. liv.ac.uk The study of chlorinated pyridines gained momentum as their utility as synthetic intermediates became increasingly recognized, particularly in the development of pharmaceuticals and agrochemicals.

The parent compound of this compound, 2,3-dimethylpyridine (also known as 2,3-lutidine), was characterized in early studies on methylated pyridine derivatives, which laid the groundwork for the synthesis and investigation of its halogenated counterparts. The specific substitution pattern of this compound provides it with unique reactivity that has been exploited in the development of selective methodologies for constructing complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNRJYHWHNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500793 | |

| Record name | 6-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-13-1 | |

| Record name | 6-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2,3 Dimethylpyridine and Analogues

De Novo Synthesis Approaches

De novo strategies involve the assembly of the pyridine (B92270) ring from simpler, non-cyclic starting materials. These methods are particularly valuable for creating highly substituted pyridines with specific substitution patterns that might be difficult to achieve through functionalization of a parent pyridine.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgchemtube3d.com This method's versatility allows for the incorporation of various substituents by choosing appropriately substituted starting materials.

To generate chlorinated dimethylpyridines, modifications to the standard Hantzsch protocol are necessary, primarily through the use of chlorinated precursors. For instance, employing a chlorinated aldehyde in the reaction can introduce a chlorine atom onto the pyridine ring. Research has shown the synthesis of compounds such as dimethyl 2-(4-chlorophenyl)-4,6-dimethylpyridine-3,5-dicarboxylate through Hantzsch-type reactions. rsc.org Another strategy involves using chlorinated β-ketoesters or starting materials that already contain the desired chloro-dimethylpyridine fragment. While the classical Hantzsch reaction often suffers from drawbacks like harsh conditions and low yields, modern advancements include the use of microwave irradiation and various catalysts to improve efficiency. wikipedia.orgeurekaselect.com

Table 1: Examples of Chlorinated Pyridines via Hantzsch-Type Synthesis

| Product | Starting Materials | Key Feature |

| Dimethyl 2-(4-chlorophenyl)-4,6-dimethylpyridine-3,5-dicarboxylate | 4-Chlorobenzaldehyde, Methyl acetoacetate, Ammonia | Use of a chlorinated aldehyde rsc.org |

| Dimethyl 6'-chloro-4,6-dimethyl-2,3'-bipyridine-3,5-dicarboxylate | 6-chloronicotinaldehyde, Methyl acetoacetate, Ammonia | Use of a chlorinated pyridine aldehyde rsc.org |

The Knorr synthesis traditionally involves the reaction of an α-amino-ketone with a β-ketoester or a similar compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org While widely known for pyrrole (B145914) synthesis, this methodology has been adapted for the synthesis of pyridines. organic-chemistry.orgwikipedia.orgnih.gov

A recent, catalytic version of the Knorr synthesis provides a pathway to pyridines through the dehydrogenative coupling of 1,3-amino alcohols with keto esters, mediated by a manganese (Mn) catalyst. organic-chemistry.org This method is noted for its sustainability, producing hydrogen as the only byproduct, and has demonstrated high yields (up to 87%) for various pyridine derivatives. organic-chemistry.org The synthesis of chlorinated pyridine systems via this route would involve the use of suitably chlorinated starting materials, such as a chlorinated keto ester or a chlorinated 1,3-amino alcohol. The flexibility of this catalytic approach offers a potential route for producing compounds like 6-chloro-2,3-dimethylpyridine by selecting the appropriate precursors.

Pyridine N-oxides are important intermediates in the functionalization of pyridines, as the N-oxide group activates the ring for both electrophilic and nucleophilic substitution. One-pot syntheses of chlorinated pyridine N-oxides provide an efficient route to these valuable precursors.

A notable example is the synthesis of 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide. One documented method starts from 4-nitro-2,3-dimethylpyridine N-oxide. The reaction is carried out by heating the starting material with sodium chloride (NaCl), aqueous hydrochloric acid (HCl), and a phase-transfer catalyst like benzyltributylammonium chloride in a solvent such as acetonitrile. This procedure results in the substitution of the nitro group with a chloro group, yielding the target N-oxide in high purity. chemicalbook.com

Table 2: Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide

| Starting Material | Reagents | Solvent | Yield |

| 4-Nitro-2,3-dimethylpyridine N-oxide | NaCl, aq. HCl, Benzyltributylammonium chloride | Acetonitrile | 98.5% chemicalbook.com |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The Hantzsch synthesis is a prime example of an MCR used for pyridine generation. wikipedia.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. eurekaselect.com

The generation of the pyridine scaffold via MCRs can be achieved through various named reactions beyond the Hantzsch synthesis. These reactions offer diverse pathways to substituted pyridines by varying the combination of aldehydes, ketones, active methylene (B1212753) compounds, and nitrogen sources. The resulting pyridine can then be subjected to further functionalization, such as chlorination, or the chlorinated substituent can be introduced as part of one of the initial components. The use of MCRs represents a green and efficient approach to the foundational pyridine structure. eurekaselect.com

Functionalization of Existing Pyridine Systems

This approach begins with a pre-formed pyridine or dimethylpyridine ring, and the desired chloro substituent is introduced in a subsequent step. This is often a more direct route if the parent pyridine is readily available.

The direct introduction of a chlorine atom onto an existing 2,3-dimethylpyridine ring is a primary method of functionalization. However, direct chlorination of pyridine rings can sometimes be challenging, leading to mixtures of products or requiring harsh conditions. Therefore, several indirect but highly effective methods are often employed.

One common strategy is the conversion of a hydroxyl group to a chloro group. For example, 2,6-dimethyl-4-hydroxypyridine (B130123) can be converted to 2,6-dimethyl-4-chloropyridine by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.com This method is a reliable way to introduce a chlorine atom at a specific position.

Another powerful technique is the Sandmeyer reaction, which converts an amino group into a chloro group via a diazonium salt intermediate. A 2-aminopyridine (B139424) derivative can be reacted with nitrosyl chloride in an aqueous solution saturated with hydrogen chloride to yield the corresponding 2-chloropyridine. google.com This method is particularly useful for introducing a chlorine atom at the 2- or 6-position of the pyridine ring.

High-temperature liquid-phase chlorination with chlorine gas in the presence of a catalyst can also be used to produce polychlorinated pyridines from chloro-substituted (trichloromethyl)pyridine precursors. google.com These methods highlight the diverse tactics available for the targeted chlorination of existing pyridine systems.

Substitution Reactions

Substitution reactions provide another major pathway to introduce a chlorine atom onto a pyridine ring. These can involve either the displacement of a leaving group by a chloride nucleophile (SNAr) or the direct C-H functionalization through catalytic methods.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. nih.gov In the context of pyridine chemistry, the electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. nih.govresearchgate.net Typically, in SNAr reactions involving pyridines, a good leaving group such as a halide is displaced by a nucleophile. researchgate.net The introduction of a chlorine atom via an SNAr mechanism would require a suitable leaving group on the pyridine ring that can be displaced by a chloride ion. However, this is less common than the reverse scenario where chloride acts as the leaving group. For SNAr to be an effective strategy for introducing chlorine, the pyridine ring must be highly activated by strong electron-withdrawing groups. Pyridines are generally more reactive than benzene (B151609) in SNAr reactions due to the presence of the nitrogen atom which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

| Reaction Type | Key Features | Substrate Requirement |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. | Presence of a good leaving group and often activating electron-withdrawing groups. |

While direct chlorination via SNAr with a chloride nucleophile is not a standard method for non-activated pyridines, the principles of SNAr are crucial for the synthesis of analogues where other nucleophiles are used to displace a chloro substituent.

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for the direct functionalization of unreactive C-H bonds. Palladium catalysis, in particular, has been extensively studied for various C-H functionalization reactions. In the context of synthesizing chloropyridines, palladium-catalyzed C-H chlorination has emerged as a promising strategy. This approach allows for the direct conversion of a C-H bond on the pyridine ring to a C-Cl bond, often with high regioselectivity. For instance, palladium-catalyzed chelation-assisted C-H halogenation has been reported for 2-arylpyridines, where a directing group guides the chlorination to a specific ortho-position. acs.org The use of N-halosuccinimides (NCS for chlorination) as the halogen source in the presence of a palladium catalyst is a common feature of these reactions. chemrxiv.org These methods offer a more atom-economical and step-efficient alternative to traditional multi-step syntheses.

| Substrate Type | Catalyst | Halogen Source | Key Feature | Reference |

| 2-Arylpyridines | Pd(OAc)2 | Acid Chlorides | Chelation-assisted ortho-chlorination | acs.org |

| Bipyridine N-oxides | Pd(OAc)2 | NCS | Pyridine-directed chlorination | chemrxiv.org |

While still an area of active research, palladium-catalyzed C-Cl bond formation represents a modern and efficient approach to the synthesis of specific chloropyridine isomers.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. youtube.comresearchgate.net The synthesis of this compound and its analogues can benefit from several green chemistry strategies.

One key aspect is the use of safer and more environmentally benign reagents. As mentioned earlier, Trichloroisocyanuric acid (TCCA) is a prime example of a green chlorinating agent that is safer to handle than chlorine gas and produces a non-toxic byproduct. youtube.comacs.org Similarly, Chloramine-T has been identified as an efficient chlorinating agent for some heterocyclic systems under solvent-free conditions, representing another green alternative. pearson.compearson.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. youtube.com The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions. This approach has been recognized as a valuable tool in green organic synthesis, including the preparation of pyridine derivatives. youtube.com

The choice of solvent is also a critical factor in green chemistry. The development of solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) or water can drastically reduce the environmental footprint of a synthetic process. acs.orgpearson.com For example, an eco-friendly protocol for the halogenation of imidazo-heteroarenes has been developed using trihaloisocyanuric acids in ethanol. acs.org These approaches not only make the synthesis more sustainable but can also lead to more efficient and cost-effective processes.

| Green Chemistry Approach | Example/Application | Benefit | Reference(s) |

| Use of Safer Reagents | Trichloroisocyanuric Acid (TCCA), Chloramine-T | Reduced hazard, non-toxic byproducts | youtube.comacs.orgpearson.compearson.com |

| Microwave-Assisted Synthesis | Synthesis of pyridine derivatives | Reduced reaction time, lower energy consumption, higher yields | youtube.com |

| Greener Solvents/Solvent-Free Conditions | Ethanol, water, or no solvent | Reduced environmental pollution, easier work-up | acs.orgpearson.com |

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Atom Economy and E-factor Evaluations

Green chemistry principles emphasize the importance of maximizing the incorporation of starting materials into the final product, a concept measured by atom economy. nih.gov The ideal atom economy is 100%, indicating that all atoms from the reactants are found in the desired product, with no by-products. researchgate.net In practice, many traditional synthetic routes, particularly in the fine chemicals and pharmaceutical industries, are inefficient and generate significant waste. nih.gov

To quantify this inefficiency, the Environmental Factor (E-factor) was developed. nih.gov The E-factor is defined as the total mass of waste produced divided by the mass of the desired product. nih.gov A lower E-factor signifies a greener, more efficient process. For instance, traditional multi-step syntheses in the fine chemicals sector can have E-factors ranging from 5 to over 100, meaning 5 to 100 kilograms of waste are generated for every kilogram of product. nih.gov

In the context of synthesizing this compound, evaluating the atom economy and E-factor of different chlorination and pyridine ring-formation strategies is crucial. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. Catalytic approaches are generally superior to stoichiometric ones as they reduce waste. rsc.org For example, a catalytic aerobic oxidation process can have a theoretical E-factor of approximately 0.1, a significant improvement over stoichiometric methods that might have E-factors greater than 3. nih.gov

Table 1: E-Factors in Different Segments of the Chemical Industry

| Industry Segment | Annual Production (tonnes) | E-Factor (kg waste/kg product) |

| Oil Refining | 10^6 - 10^8 | < 0.1 |

| Bulk Chemicals | 10^4 - 10^6 | < 1 - 5 |

| Fine Chemicals | 10^2 - 10^4 | 5 - >50 |

| Pharmaceuticals | 10 - 10^3 | 25 - >100 |

This table illustrates the general trend of increasing waste generation (higher E-factor) as the complexity of the target molecule increases and production scale decreases. nih.gov

Continuous Flow Chemistry in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for synthesizing pyridine derivatives, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. organic-chemistry.orgnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgnih.gov

This methodology is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net For example, the N-oxidation of pyridine derivatives, a common step in functionalizing the pyridine ring, has been successfully performed in a continuous flow packed-bed microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.net This flow process is noted as being safer, greener, and more efficient than a comparable batch reaction, achieving yields of up to 99% with significantly shorter reaction times. organic-chemistry.org The system demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.orgresearchgate.net

Use of Less Hazardous Reagents and Solvents (e.g., Triphosgene)

A key aspect of green chemistry is the substitution of hazardous reagents with safer alternatives. nih.gov In chlorination reactions, the highly toxic and gaseous phosgene (B1210022) (COCl₂) has been a significant concern. newdrugapprovals.org Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer-to-handle substitute for phosgene. nih.gov Its solid form allows for easier storage, transportation, and measurement compared to gaseous phosgene. nih.gov

Triphosgene can be used for a wide range of transformations, including the conversion of alcohols to alkyl chlorides. nih.gov For instance, unactivated primary and secondary aliphatic alcohols can be chlorinated in high yields using a mixture of triphosgene and a base like pyridine or triethylamine (B128534) in a solvent such as dichloromethane. nih.govlsu.edu These reactions are often high-yielding, stereospecific, and tolerate a variety of sensitive functional groups. nih.gov

While triphosgene is considered a safer alternative, it is crucial to note that it can decompose into phosgene, particularly upon heating or reaction with nucleophiles. acs.org Therefore, it must be handled with the same precautions as phosgene itself. acs.org The primary advantage lies in its lower vapor pressure and solid state, which reduces the immediate inhalation risk during handling. acs.org One mole of triphosgene is equivalent to three moles of phosgene in reactions. acs.org

Challenges and Optimization in this compound Synthesis

The synthesis of specifically substituted pyridines like this compound presents several challenges related to selectivity, yield, and purity.

Regioselectivity Control in Chlorination

Achieving regioselectivity is a primary challenge in the halogenation of substituted pyridines. The electronic properties of the pyridine ring and the directing effects of existing substituents (in this case, two methyl groups) influence the position of electrophilic substitution. Direct chlorination of 2,3-dimethylpyridine can lead to a mixture of isomers, making the isolation of the desired 6-chloro product difficult.

One common strategy to control regioselectivity is through the synthesis of the corresponding pyridine N-oxide. The N-oxide group alters the electronic distribution in the pyridine ring, activating the C4 and C6 positions for electrophilic attack and the C2 position for nucleophilic attack. For instance, the synthesis of 4-chloro-2,3-dimethylpyridine 1-oxide is achieved from 4-nitro-2,3-dimethylpyridine N-oxide. chemicalbook.com A similar N-oxide strategy could be employed to direct chlorination to the 6-position of 2,3-dimethylpyridine, followed by deoxygenation to yield the final product.

Yield Optimization and Purity Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves careful selection of the chlorinating agent, solvent, temperature, and reaction time.

In the synthesis of related compounds like 4-chloro-2,3-dimethylpyridine 1-oxide, different methods show varying success. One route involves reacting the corresponding N-oxide with acetyl chloride. guidechem.com Another improved process for a similar compound achieved a yield of 95% by reacting 2,3-dimethyl-4-nitropyridine-N-oxide with sodium chloride and hydrochloric acid under pressure at 110°C, followed by recrystallization with acetone (B3395972) to obtain a high-purity product. guidechem.com

Purity enhancement often requires robust purification techniques. Recrystallization is a common method for solid products. guidechem.com For liquid products, fractional distillation is typically employed. orgsyn.org The choice of solvent for recrystallization or the conditions for distillation must be carefully optimized to effectively remove impurities and side products.

Minimizing Side Product Formation (e.g., disubstituted impurities)

The formation of side products, particularly disubstituted impurities (e.g., dichlorinated pyridines), is a significant issue that reduces yield and complicates purification. nih.gov The formation of these impurities is often linked to a lack of regioselectivity and over-chlorination.

To minimize these side products, several strategies can be employed:

Stoichiometric Control: Carefully controlling the molar ratio of the chlorinating agent to the pyridine substrate can prevent over-halogenation.

Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of secondary reactions.

Protecting Groups: In some cases, temporarily introducing a protecting group at a reactive site can prevent unwanted side reactions.

Catalyst Selection: In catalytic chlorinations, the choice of catalyst can significantly influence the regioselectivity of the reaction.

For example, in the bromination of electron-rich arenes using a triphosgene/KBr mixture, polybromination was effectively suppressed, suggesting that careful reagent selection can control the degree of substitution. nih.gov A similar approach could be investigated for the chlorination of 2,3-dimethylpyridine to favor the formation of the desired monosubstituted product.

Reactivity and Reaction Pathways of 6 Chloro 2,3 Dimethylpyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 6-Chloro-2,3-dimethylpyridine. The pyridine (B92270) ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. youtube.comnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity. nih.govyoutube.com

The replacement of the chlorine atom in this compound by an amino group can be achieved through reactions with various nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines. youtube.com This transformation is a common method for synthesizing aminopyridine derivatives. nih.gov For instance, the reaction of a chloropyridine with aqueous ammonia, often under elevated temperature and pressure or with catalytic assistance, yields the corresponding aminopyridine. google.com The process, known as ammonolysis, directly introduces a primary amino group onto the pyridine ring. google.com

Catalytic systems, often employing copper, can facilitate these amination reactions under milder conditions. rsc.org The reaction of this compound with a selected amine would lead to the formation of N-substituted-2,3-dimethylpyridin-6-amine derivatives, which are valuable building blocks in medicinal chemistry.

Table 1: Examples of Amination Reactions on Chloropyridines

| Substrate | Reagent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia / Methanol (B129727) | 35°–40° C | 2-Amino-6-chloro-3-nitropyridine | N/A google.com |

| 2-Bromopyridine | NH₃·H₂O | Cu₂O, K₂CO₃, DMEDA, Ethylene glycol, 60°C | 2-Aminopyridine (B139424) | 92% rsc.org |

| 2-Chloropyridine | Various Amines | Heat | N-substituted-2-aminopyridine | N/A youtube.com |

Similar to amination, the chlorine atom of this compound can be displaced by oxygen and sulfur nucleophiles. Alkoxylation, the reaction with an alkoxide such as sodium methoxide (B1231860), results in the formation of a 6-alkoxy-2,3-dimethylpyridine. youtube.comgoogle.com This reaction is a standard method for introducing ether functionalities onto a pyridine ring. google.com

Thiolation involves the reaction with a thiolate nucleophile (RS⁻) to yield a 6-(alkylthio)-2,3-dimethylpyridine. These SNAr reactions with thiolates are effective for creating carbon-sulfur bonds on pyridine scaffolds. nih.gov Both alkoxylation and thiolation follow the same mechanistic principles as amination, driven by the electrophilic nature of the carbon atom bonded to the chlorine.

Table 2: Examples of Alkoxylation and Thiolation on Halopyridines

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | Methanol | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 2,4-Dichloropyridine Derivative | Thiolate Nucleophile | N/A | C4-Thioether Product | nih.gov |

| 2-Chloropyridine | Sodium Methoxide | N/A | 2-Methoxypyridine | youtube.com |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. The carbon-chlorine bond can be activated by a palladium catalyst to participate in various coupling processes. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a base. libretexts.orgcore.ac.uk This reaction is widely used to form biaryl structures. For this compound, Suzuki coupling provides a direct route to synthesize 6-aryl-2,3-dimethylpyridines.

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. libretexts.org

Transmetalation : The aryl group from the boronic acid (activated by the base) is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination : The coupled product, 6-aryl-2,3-dimethylpyridine, is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield. nih.govresearchgate.net Electron-poor and electron-rich boronic acids can typically be used, allowing for the synthesis of a diverse range of derivatives. nih.gov

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of Chloroheteroarenes

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene | 4-Aryl-2-chloropyridine | nih.gov |

| Chloroheterocycle | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Arylated Heterocycle | researchgate.net |

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / Starch-based ligand | Na₂CO₃ | Ethanol (B145695)/H₂O (Microwave) | Biaryl | semanticscholar.org |

The Heck and Sonogashira reactions enable the formation of carbon-carbon bonds between this compound and unsaturated partners like alkenes and alkynes, respectively.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically requires a palladium catalyst and a base. This method can be used to synthesize 6-alkenyl-2,3-dimethylpyridine derivatives, which are useful intermediates in organic synthesis.

The Sonogashira reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgmdpi.com This reaction is highly efficient for forming C(sp²)-C(sp) bonds, leading to the synthesis of 6-alkynyl-2,3-dimethylpyridines. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govresearchgate.net

Table 4: Examples of Heck and Sonogashira Coupling Reactions

| Reaction | Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Heck | Aryl Halide | Alkene | Pd(OAc)₂ | Substituted Alkene | semanticscholar.orgorganic-chemistry.org |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-substituted Alkyne | wikipedia.org |

| Copper-Free Sonogashira | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | Aryl-substituted Alkyne | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful alternative to traditional SNAr amination, particularly for less reactive aryl chlorides and for forming bonds with a wide range of amines, including anilines.

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex via deprotonation of the coordinated amine, and reductive elimination to yield the arylamine product. libretexts.orgresearchgate.net The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. nih.gov Using this methodology, this compound can be coupled with anilines to produce N-aryl-2,3-dimethylpyridin-6-amines. Specialized ligands like RuPhos and BrettPhos have proven effective for the amination of challenging substrates like halo-aminopyridines. researchgate.netnih.gov

Table 5: Examples of Buchwald-Hartwig C-N Coupling Reactions

| Substrate | Amine | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Halo-2-aminopyridine | Secondary Amine | RuPhos-precatalyst | LiHMDS | N³-substituted-2,3-diaminopyridine | nih.gov |

| 3-Halo-2-aminopyridine | Primary Amine | BrettPhos-precatalyst | LiHMDS | N³-substituted-2,3-diaminopyridine | nih.gov |

| (Hetero)aryl Chloride | Primary/Secondary Amine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | N/A | (Hetero)arylamine | researchgate.net |

Steric Hindrance Effects on Coupling Reactions

The structure of this compound, featuring two methyl groups adjacent to the pyridine nitrogen and ortho to the chlorine atom, introduces significant steric hindrance that influences its participation in cross-coupling reactions. This steric bulk can impede the approach of large catalyst complexes and coupling partners, thereby affecting reaction rates and yields.

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the efficiency of the catalytic cycle is highly dependent on the steric environment of the substrates. researchgate.netresearchgate.net For this compound, the methyl group at the C2 position particularly hinders the oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond. This is a critical step in many cross-coupling catalytic cycles. libretexts.org

Research on sterically demanding Suzuki-Miyaura couplings has shown that specialized ligands are often required to facilitate the reaction between sterically hindered aryl halides and boronic acids. rsc.orgrsc.org For instance, the use of bulky, electron-rich phosphine ligands can help to stabilize the palladium center and promote the necessary reductive elimination step, but the initial oxidative addition at a hindered site like C6 remains challenging. researchgate.netnih.gov Similarly, in Buchwald-Hartwig aminations, while new generations of ligands have expanded the scope to include sterically hindered aryl chlorides, the presence of an ortho-methyl group can necessitate higher catalyst loadings, higher temperatures, and longer reaction times. wikipedia.orgnih.govorganic-chemistry.org The combination of the C2-methyl group and the C3-methyl group creates a crowded environment that can disfavor the formation of the necessary transition states for C-C and C-N bond formation. nih.gov

| Factor | Effect on this compound | Rationale |

|---|---|---|

| C2-Methyl Group | High steric hindrance for oxidative addition | Blocks the palladium catalyst's access to the C6-Cl bond. |

| Ligand Choice | Bulky, electron-rich ligands may improve yields | Facilitates the reductive elimination step and stabilizes the catalyst. nih.gov |

| Reaction Conditions | Higher temperatures and longer times often required | Overcomes the higher activation energy caused by steric repulsion. |

| Coupling Partner Size | Smaller partners are generally more successful | Reduces steric clash in the transition state. |

Oxidation Reactions

The methyl groups of this compound can be oxidized to form corresponding aldehydes and carboxylic acids, which are valuable intermediates in organic synthesis. The oxidation of methyl groups on pyridine rings typically requires strong oxidizing agents due to the electron-deficient nature of the ring.

Common methods involve the use of potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions. epo.org The oxidation of 2,3-lutidine (B1584814) (2,3-dimethylpyridine) is known to produce pyridine-2,3-dicarboxylic acid. google.comepo.org Applying this to the chlorinated analogue would be expected to yield 6-chloro-pyridine-2,3-dicarboxylic acid. The reaction proceeds through the initial oxidation of the methyl groups to aldehydes, which are then further oxidized to carboxylic acids.

Selective oxidation to the aldehyde stage is more challenging but can sometimes be achieved using milder reagents or by carefully controlling reaction conditions. Catalytic gas-phase oxidation using modified vanadium oxide catalysts has been studied for the conversion of methylpyridines to pyridine-carboxaldehydes. ijcce.ac.ir Furthermore, selective photoelectrocatalytic oxidation methods have been developed for compounds like 3-methylpyridine. rsc.org Metal-free catalytic systems have also been explored for the selective oxidation of methyl aromatics to their corresponding acids using molecular oxygen. mdpi.comresearchgate.net

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to the parent pyridine. scripps.edu The N-oxide oxygen atom increases the electron density at the C2 and C4 positions, making them more susceptible to nucleophilic attack.

The N-oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgchemicalbook.com For pyridines with ortho-substituents, like the 2-methyl group in this compound, steric hindrance can affect the rate of N-oxidation. thieme-connect.de However, methods using reagents like sodium percarbonate with rhenium-based catalysts or urea-hydrogen peroxide (UHP) have proven effective for a wide range of substituted pyridines. organic-chemistry.org Catalytic, enantioselective N-oxidation has also been described for certain substituted pyridines. nih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to room temp. | Common and effective, but byproduct removal can be difficult. thieme-connect.de |

| H₂O₂ / Acetic Acid | 70-80 °C | A classic method, often requiring elevated temperatures. |

| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic MTO, room temp. | Highly efficient but can be sensitive to steric hindrance. thieme-connect.de |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution | Stable, safe, and inexpensive solid source of H₂O₂. organic-chemistry.org |

Reduction Reactions

This compound can undergo reduction reactions, primarily involving catalytic hydrogenation. This process can lead to two main outcomes: dechlorination of the C-Cl bond and/or hydrogenation of the pyridine ring to form a piperidine (B6355638) derivative. The specific product obtained depends heavily on the catalyst and reaction conditions employed.

Catalytic hydrodechlorination is a common method for removing chlorine atoms from aromatic rings. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or hydrazine. This reaction proceeds via hydrogenolysis of the C-Cl bond to replace the chlorine with a hydrogen atom, yielding 2,3-dimethylpyridine. Mild and efficient procedures using a Pd/C–Et₃N system at room temperature have been developed for various aromatic chlorides. researchgate.net Alternative hydrogen-free methods using Pd/C and Mg metal in methanol have also been reported. nih.gov Other reducing agents like zinc in an alkaline medium can also effect dechlorination. google.com

Complete hydrogenation of the pyridine ring to form 6-chloro-2,3-dimethylpiperidine requires more forcing conditions, such as higher hydrogen pressures and temperatures, or more active catalysts like rhodium or ruthenium on a support. Often, dechlorination and ring hydrogenation can occur concurrently. Selective reduction of just the ring without removing the chlorine is challenging because the conditions required for ring saturation often favor hydrogenolysis of the C-Cl bond. nih.govmsu.edu

Derivatization and Functional Group Interconversions

The chlorine atom at the C6 position of this compound serves as a key site for derivatization through nucleophilic aromatic substitution (SNAr) reactions. youtube.com Although the pyridine ring is electron-deficient, which facilitates SNAr, the reaction on 2-chloropyridines can be slower than on 4-chloropyridines. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

A wide variety of nucleophiles can be used to displace the chloride, allowing for extensive functional group interconversions.

Alkoxylation: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) yields 6-alkoxy-2,3-dimethylpyridines. Studies on related dichloropyridines have shown that such substitutions are highly effective. researchgate.net

Amination: Reaction with primary or secondary amines can introduce amino groups at the C6 position. These reactions are often performed at elevated temperatures and may be catalyzed by copper or palladium complexes (Buchwald-Hartwig amination), especially with less reactive amines. researchgate.net

Cyanation: Substitution with cyanide salts, such as cuprous cyanide, can introduce a nitrile group, yielding 6-cyano-2,3-dimethylpyridine. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

The success of these SNAr reactions can be influenced by the steric hindrance from the adjacent C2-methyl group, potentially requiring more forcing conditions compared to less substituted chloropyridines.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | 6-Methoxy-2,3-dimethylpyridine |

| Amine | Ammonia (NH₃), Diethylamine (Et₂NH) | 6-Amino- or 6-(Diethylamino)-2,3-dimethylpyridine |

| Cyanide | Copper(I) cyanide (CuCN) | 2,3-Dimethyl-6-cyanopyridine |

| Thiolate | Sodium thiomethoxide (NaSMe) | 6-(Methylthio)-2,3-dimethylpyridine |

Reaction with Phenols to Form Pyridin-4-ylmethyl Ethers

The reaction of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with various substituted phenols proceeds via a Williamson ether synthesis to afford the corresponding aryl pyridin-4-ylmethyl ethers. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar solvent like ethanol. researchgate.net The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then displaces the chloride ion from the chloromethyl group of the pyridine derivative.

The general scheme for this reaction is as follows:

Scheme 1: General reaction for the formation of pyridin-4-ylmethyl ethers from ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate and substituted phenols. researchgate.net

Detailed research findings have shown that this method is effective for a range of substituted phenols, leading to the corresponding ethers in good yields. The reaction conditions and yields for the synthesis of several aryl pyridin-4-ylmethyl ethers are summarized in the table below.

| Product | Substituent (R) on Phenol | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2 | 2-OCH₃ | Ethanol, K₂CO₃, Reflux | 70 |

| 3 | 4-OCH₃ | Ethanol, K₂CO₃, Reflux | 72 |

| 4 | 2-OCH₃-6-CH₃ | Ethanol, K₂CO₃, Reflux | 68 |

| 8 | 4-C(CH₃)₂CH₂C(CH₃)₃ | Ethanol, K₂CO₃, Reflux | 75 |

| 12 | 2-F | Ethanol, K₂CO₃, Reflux | 71 |

| 13 | 4-F | Ethanol, K₂CO₃, Reflux | 73 |

Formation of Pyrrolo[3,4-c]pyridin-3-ones from Anilines

The condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted anilines leads to the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones. researchgate.net This reaction proceeds through an initial nucleophilic substitution of the chlorine atom by the amino group of the aniline, followed by an intramolecular cyclization with the ester group to form the lactam ring of the pyrrolopyridine system.

The general reaction is depicted in the following scheme:

Scheme 2: General reaction for the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones from ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate and substituted anilines. researchgate.net

This synthetic route has been successfully applied to produce various substituted pyrrolopyridinones. The reaction conditions and yields for the synthesis of representative compounds are presented in the table below.

| Product | Substituent (R) on Aniline | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 14 | 4-CH₃ | Ethanol, K₂CO₃, Reflux | 73 |

| 15 | 4-OH | Ethanol, K₂CO₃, Reflux | 76 |

Acylation Reactions to Introduce Azole Fragments

Further functionalization of the synthesized pyridin-4-ylmethyl ethers can be achieved through acylation reactions to introduce azole fragments. Specifically, the hydroxymethyl-substituted ethers, obtained after reduction of the ester group, can be acylated with various azole-3-carbonyl chlorides. researchgate.net This reaction introduces a heterocyclic moiety, such as an isoxazole (B147169) or isothiazole, onto the pyridine scaffold.

The general reaction pathway involves the reaction of the alcohol with an acyl chloride in the presence of a base to facilitate the esterification.

Scheme 3: General reaction for the acylation of hydroxymethyl-substituted pyridin-4-ylmethyl ethers with azole-3-carbonyl chlorides. researchgate.net

This method has been utilized to synthesize a variety of esters containing 1,2-azole fragments. The following table provides details on the specific azole fragments introduced and the corresponding reaction yields.

| Product | Azole Acyl Chloride | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 19 | 4,5-Dichloroisothiazole-3-carbonyl chloride | Base, Solvent | 85 |

| 20 | 5-(p-Tolyl)isoxazole-3-carbonyl chloride | Base, Solvent | 82 |

| 21 | 5-(p-Anisyl)isoxazole-3-carbonyl chloride | Base, Solvent | 80 |

Spectroscopic and Computational Characterization in Pyridine Research

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic techniques is employed to determine the precise molecular structure and electronic properties of 6-Chloro-2,3-dimethylpyridine. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer complementary information that, when integrated, provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule. By analyzing the magnetic properties of these nuclei, researchers can deduce the connectivity and spatial arrangement of atoms. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would be essential for a complete structural assignment.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating nature of the methyl groups.

Based on the analysis of structurally similar compounds, the aromatic protons are anticipated to appear as doublets due to coupling with each other. The methyl groups would likely present as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.0 - 7.5 | d |

| H-5 | 7.0 - 7.5 | d |

| 2-CH₃ | 2.3 - 2.6 | s |

| 3-CH₃ | 2.2 - 2.5 | s |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbon atoms directly bonded to the chlorine and nitrogen atoms (C-6 and C-2, respectively) are expected to be significantly deshielded and appear at a lower field. The carbons of the methyl groups will appear at a much higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 145 - 150 |

| 2-CH₃ | 20 - 25 |

| 3-CH₃ | 15 - 20 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons. For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's structure. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=C and C=N | 1400 - 1600 | Ring Stretch |

| C-Cl | 600 - 800 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 141/143 | Molecular ion peak showing the isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 126/128 | Loss of a methyl group. |

| [M-Cl]⁺ | 106 | Loss of a chlorine atom. |

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemical research for investigating the electronic structure and properties of molecules. nih.gov This quantum mechanical method is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties, offering deep insights that complement experimental findings. nih.govnih.govnih.gov

A fundamental application of DFT is the optimization of molecular geometry. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. The calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

These theoretical values are often in close agreement with experimental data obtained from techniques like X-ray diffraction. For instance, in a study of 6-chloro-2-oxindole, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the molecular structure. nih.govresearchgate.net It was found that the geometry was best reproduced by optimizing a model of two interacting molecules, highlighting the importance of intermolecular forces. nih.govresearchgate.net The comparison between calculated and experimental parameters serves to validate the computational model. Discrepancies between the calculated geometry of an isolated molecule in the gaseous state and the experimental geometry in the solid state can often be explained by the effects of crystal packing and intermolecular interactions. nih.gov

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 2-chloro-5-nitropyridine (Data adapted from a study on a related pyridine derivative for illustrative purposes)

| Parameter | Bond | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-Cl1 | 1.742 | 1.758 |

| C5-N7 | 1.470 | 1.471 | |

| N1-C2 | 1.339 | 1.341 | |

| C2-C3 | 1.378 | 1.383 | |

| Bond Angle (°) | N1-C2-C3 | 123.1 | 123.2 |

| C2-C3-C4 | 118.9 | 118.7 | |

| C4-C5-N7 | 118.8 | 118.9 |

DFT calculations are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. Following geometric optimization, a frequency calculation is performed to determine the normal modes of vibration. The resulting theoretical frequencies and their corresponding intensities provide a simulated spectrum that can be compared directly with experimental data. researchgate.net

This comparison aids in the assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and vibrational anharmonicity. nih.gov For example, studies on 2-chloroquinoline-3-carboxaldehyde used a scaling factor of 0.961 with the B3LYP/6–311++G(d,p) basis set. nih.gov A strong correlation between the scaled theoretical wavenumbers and the experimental ones confirms the accuracy of both the structural model and the spectral assignments. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-chloro-6-methoxypyridazine (Data from a related compound used for illustrative purposes)

| Assignment (Vibrational Mode) | Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (B3LYP/6-311G(d,p)) |

| ν(C-H) aromatic | 3086 | 3088 | 3103 |

| ν(C-H) methyl | 2962 | 2960 | 2975 |

| ν(C=N) ring | 1578 | 1580 | 1585 |

| ν(C-Cl) | 785 | 788 | 792 |

| Ring breathing | 998 | 1000 | 1005 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. koreascience.kr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's excitability and chemical stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and generally more reactive.

DFT calculations provide a reliable means to determine the energies of these orbitals. From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These parameters are invaluable for predicting the behavior of molecules in chemical reactions. For instance, chemical hardness (η) measures the resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the electron-accepting capability of a species. nih.gov Studies on various heterocyclic compounds routinely employ these calculations to rationalize their observed reactivity. nih.govresearchgate.net

Table 3: Calculated FMO Energies and Global Chemical Parameters for 2-chloro-5-nitropyridine (Data from a related pyridine derivative used for illustrative purposes)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -7.89 |

| LUMO Energy | ELUMO | -3.98 |

| Energy Gap | ΔE | 3.91 |

| Ionization Potential | I | 7.89 |

| Electron Affinity | A | 3.98 |

| Chemical Hardness | η | 1.955 |

| Chemical Softness | S | 0.256 |

| Electronegativity | χ | 5.935 |

| Electrophilicity Index | ω | 9.00 |

Density Functional Theory (DFT) Calculations

Charge Distribution and Fukui Indices

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the charge distribution or the calculation of Fukui indices for this compound. While computational methods such as Density Functional Theory (DFT) are routinely used to calculate these properties for novel compounds to understand their reactivity, specific results for this compound have not been published.

Theoretical calculations would typically provide insights into the electrophilic and nucleophilic sites of the molecule. For instance, the nitrogen atom in the pyridine ring is expected to have a negative partial charge, making it a likely site for electrophilic attack. Fukui indices would further refine this by indicating the atoms most susceptible to nucleophilic, electrophilic, or radical attack. However, without specific computational studies, any discussion remains speculative.

Table 1: Hypothetical Data Table for Charge Distribution and Fukui Indices No published data is available for this compound. The following table is a template for the type of data that would be generated from such a study.

| Atom | Mulliken Charge | Fukui Index (f+) | Fukui Index (f-) | Fukui Index (f0) |

|---|---|---|---|---|

| N1 | Data not available | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available | Data not available |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might bind to a protein's active site.

Despite the utility of this method in medicinal chemistry, there are no specific molecular docking studies in the published literature that feature this compound as the ligand of interest. While studies on other chlorinated pyridine derivatives exist, the explicit binding interactions, docking scores, and potential protein targets for this compound have not been reported.

Table 2: Illustrative Molecular Docking Results Table This table illustrates the typical results from a molecular docking study. No such data has been published for this compound.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Not Studied | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations could be used to study the behavior of this compound in different solvent environments or its stability when bound to a biological target. A thorough review of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to relate the chemical structure of a compound to its biological activity. To develop a QSAR model, a dataset of compounds with known activities is required.

There is no evidence in the scientific literature of QSAR models being developed that include this compound in their training or test sets. Therefore, no specific QSAR equations or predictive models are available for this compound.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. This analysis allows for the mapping of different close contacts and provides a "fingerprint" of the intermolecular interactions. Energy frameworks are then used to calculate the energies of these interactions, providing a quantitative understanding of the crystal packing.

A prerequisite for this analysis is the availability of a solved crystal structure for the compound. A search of crystallographic databases reveals that the crystal structure of this compound has not been determined and deposited. Consequently, no Hirshfeld surface analysis or energy framework calculations have been performed for this compound.

Table 3: Example of Hirshfeld Surface Interaction Contributions The following table is representative of data from a Hirshfeld surface analysis. No such analysis has been conducted for this compound due to the absence of its crystal structure.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Cl···H/H···Cl | Data not available |

Applications and Advanced Research Directions

Medicinal Chemistry and Pharmaceutical Applications

The unique electronic properties and capacity for diverse chemical reactions make pyridine (B92270) derivatives highly valuable in drug discovery. ijsat.org Researchers have extensively explored this class of compounds to develop agents with a broad spectrum of pharmacological activities.

While substituted chloropyridines are crucial intermediates in pharmaceutical synthesis, it is specifically the isomer 4-Chloro-2,3-dimethylpyridine (B1603871) 1-oxide that is a well-documented precursor in the manufacture of Rabeprazole, a proton pump inhibitor used to treat gastric acid-related conditions. ingentaconnect.comcphi-online.com

The synthesis of Rabeprazole from this intermediate generally follows these key steps:

Starting Material: The process begins with 4-Nitro-2,3-dimethylpyridine-1-oxide, which is chlorinated to produce 4-chloro-2,3-dimethylpyridine-1-oxide. ingentaconnect.com

Condensation: This chloro-intermediate is then condensed with 3-methoxypropanol. During this step, unreacted 4-chloro-2,3-dimethylpyridine-1-oxide can be carried through the reaction pathway, potentially leading to the formation of a "chloro rabeprazole" impurity. ingentaconnect.comresearchgate.net

Functionalization: The resulting compound undergoes further reactions, including treatment with acetic anhydride, hydrolysis, and chlorination with thionyl chloride, to form 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. asianjpr.com

Final Assembly and Oxidation: This molecule is condensed with 2-mercapto-1H-benzimidazole and subsequently oxidized to yield the final Rabeprazole active pharmaceutical ingredient. asianjpr.comgoogle.com

The chloropyridine framework is a valuable building block for the synthesis of novel therapeutic agents. Although specific examples originating directly from 6-Chloro-2,3-dimethylpyridine are not extensively documented in leading research, the broader class of chloropyridine and pyridine derivatives serves as a template for new drug candidates.

For instance, researchers have synthesized novel 6-chloro-quinazolin derivatives and tested their antitumor activities against human cancer cell lines. nih.gov Similarly, new antimicrobial agents have been developed based on 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds. mdpi.com Another area of exploration involves the creation of pyridine-thiazole hybrid molecules, which have been screened for cytotoxic action against various tumor cell lines, including those from colon, breast, and lung cancers. mdpi.com These examples underscore the utility of the chloro-substituted heterocyclic scaffold in generating diverse molecular structures with potential therapeutic applications.

The biological activity of pyridine derivatives is rooted in their ability to interact with various molecular targets. The pyridine ring can participate in hydrogen bonding and other interactions, allowing it to bind to the active sites of enzymes and receptors. dntb.gov.ua

Research on various pyridine-containing molecules has revealed several mechanisms of action:

Enzyme Inhibition: Pyridine derivatives have been shown to inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and tumor-associated human carbonic anhydrases IX and XII. ijsat.org

DNA Interaction: Some novel hybrid pyridine-thiazole derivatives have been studied for their ability to affect DNA integrity and nucleus morphology, suggesting a mechanism related to inducing genetic instability in tumor cells. mdpi.com

Receptor Modulation: In the central nervous system, pyridine derivatives are known to interact with GABA receptors, which is a key mechanism for their anticonvulsant effects. jchemrev.com Certain derivatives also act as sodium channel blockers. jchemrev.com

PARP Inhibition: Thiazole-containing pyridine compounds have been investigated as potent poly ADP-ribose polymerase (PARP) inhibitors, which are enzymes involved in DNA repair. mdpi.com

The pyridine nucleus is a common feature in compounds investigated for anticonvulsant properties. Various derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. jocpr.comnih.gov

Studies have demonstrated the anticonvulsant potential of several classes of pyridine derivatives:

1,4-Dihydropyridines: A range of substituted 1,4-dihydropyridine (B1200194) derivatives have been synthesized and found to exhibit significant anticonvulsant activity. jocpr.comjocpr.com

Thioalkyl Pyridines: Newly synthesized thioalkyl derivatives of pyridine have demonstrated high anticonvulsant activity through antagonism with pentylenetetrazole, a chemical convulsant. nih.gov

Substituted Pyridines and Pyrimidines: A broad series of substituted pyridine and pyrimidine (B1678525) derivatives have been synthesized and shown to possess good anticonvulsant activities, with some compounds comparable to the reference drug Carbamazepine. nih.gov

The primary mechanism for the anticonvulsant action of many pyridine derivatives involves their interaction with and modulation of GABA receptors. jchemrev.com

With the rise of microbial resistance, there is a continuous search for new antimicrobial agents. Pyridine and its derivatives represent a promising class of compounds with demonstrated activity against various pathogens. nih.govresearchgate.net

Research highlights include:

Chloropyridine and Chloropyrimidine Derivatives: Schiff bases of 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Other studies on chloropyrimidines have identified compounds with potent activity against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

Thiazolo[5,4-b]pyridines: This class of pyridine-fused heterocycles has been noted for its pharmacological importance, particularly as antibacterial agents. researchgate.net

Pyrazolo-pyridazine Derivatives: Fused systems incorporating pyridine and pyrazole (B372694) rings have been synthesized and shown to have significant action against bacteria and fungi. medwinpublishers.com

The antimicrobial activity of these compounds is often linked to their specific substitutions, which can enhance their ability to interfere with essential microbial processes. researchgate.net

| Compound Class | Tested Organisms | Observed Activity |

|---|---|---|

| 2-amino-4-chloropyridine derivatives | S. aureus, B. cereus, E. coli, Acetobacter sp., A. niger, A. flavus | Variable and modest activity, with some derivatives showing significant inhibition. researchgate.net |

| Chloropyrimidine derivatives | P. aeruginosa, E. coli, A. fumigatus, T. mentagrophytes | Some compounds showed antibacterial MIC of 12.5 µg/mL; others were potent against fungi. nih.gov |

| Pyridine and Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity, with some compounds showing inhibition zones up to 33 mm. researchgate.net |

| 1,4-Dihydropyridine derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Some derivatives revealed better activity against Gram-positive bacteria. researchgate.net |

The pyridine scaffold is a privileged structure in oncology, forming the core of several approved anticancer drugs, including Sorafenib, Regorafenib, and Crizotinib. irjet.net The versatility of the pyridine ring allows for the design of targeted therapies that can inhibit various pathways essential for tumor growth and survival. ijsat.org

Extensive research has demonstrated the cytotoxic potential of diverse pyridine derivatives against a wide range of human cancer cell lines. nih.gov

Pyridine-Thiazole Hybrids: Novel compounds combining pyridine and thiazole (B1198619) moieties have shown high antiproliferative activity. One such derivative exhibited an IC50 value of 0.57 µM in HL-60 leukemia cells while showing significantly lower toxicity to normal cells. mdpi.com

Fused Pyridine Systems: Pyridine rings fused with other heterocyclic structures, such as pyrazole, thiazole, and imidazole, have yielded compounds with significant cytotoxicity against breast (MCF-7), lung (A549), and colon (LoVo) cancer cell lines. ijsat.orgnih.gov

6-Chloro-quinazolin Derivatives: A series of novel derivatives linking a 6-chloro-quinazolin moiety to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated good activity against gastric (MGC-803), breast (Bcap-37), and prostate (PC3) cancer cells, primarily by inducing apoptosis. nih.gov

| Compound Class / Derivative | Cancer Cell Line | Reported IC50 / Activity |

|---|---|---|

| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 µM mdpi.com |

| Pyridine Urea Derivative (Compound 8e) | MCF-7 (Breast) | Strong inhibitory activity, surpassing doxorubicin. ijsat.org |

| 6-Chloro-quinazolin Derivative (Compound 5a) | MGC-803 (Gastric) | Induced 31.7% apoptosis at 10 µM. nih.gov |

| 6-Chloro-quinazolin Derivative (Compound 5f) | Bcap-37 (Breast) | Induced 21.9% apoptosis at 10 µM. nih.gov |

Antioxidant Activity Studies